4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-(thiophene-2-carbonyl)piperidine
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Overview
Description
4-[5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-(thiophene-2-carbonyl)piperidine is a complex organic compound with a structure that integrates several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-(thiophene-2-carbonyl)piperidine generally involves multi-step reactions starting from simple precursors. The process often includes the formation of the thiadiazole ring, which is then coupled with the piperidine and thiophene moieties. Typical reaction conditions might include:
Solvents: Ethanol, methanol, or dimethylformamide.
Catalysts: Acidic or basic catalysts like sulfuric acid or sodium hydroxide.
Temperature: Mild to moderate heating (40-100°C).
Industrial Production Methods
For industrial-scale production, optimization of the synthetic route is crucial. This often involves:
Using cost-effective and readily available starting materials.
Optimizing reaction conditions to maximize yield and minimize waste.
Implementing robust purification techniques like crystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-(thiophene-2-carbonyl)piperidine can undergo several types of chemical reactions:
Oxidation: The thiophene and methoxy groups can be selectively oxidized under controlled conditions.
Reduction: Reduction of the piperidine ring is possible using reducing agents like lithium aluminum hydride.
Substitution: The compound's aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or organometallic reagents for introducing functional groups.
Major Products
Oxidation Products: Depending on the reaction conditions, oxidized derivatives of the thiophene or methoxy groups.
Reduction Products: Reduced forms of the piperidine or thiadiazole rings.
Substitution Products: Various derivatives with substituted aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is valuable as a building block for more complex molecules. Its versatile reactivity allows for the synthesis of diverse derivatives, which can be used in material science and catalysis.
Biology and Medicine
In biology and medicine, 4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-(thiophene-2-carbonyl)piperidine has been investigated for its potential pharmacological properties. This includes:
Antibacterial and antifungal activities: Studies suggest that derivatives of this compound exhibit significant antimicrobial properties.
Anticancer properties: Research into the compound's ability to inhibit cancer cell growth is ongoing.
Neuroprotective effects: Some derivatives might offer protection against neurodegenerative diseases.
Industry
In industrial applications, this compound's derivatives are studied for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The compound's mechanism of action depends on its interaction with molecular targets. For example:
Antimicrobial Activity: It is believed to disrupt microbial cell membranes or interfere with essential enzymes.
Anticancer Activity: It may inhibit specific pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway.
Neuroprotective Activity: Potential mechanisms include the inhibition of oxidative stress and modulation of neuroinflammatory pathways.
Comparison with Similar Compounds
4-[5-(2-Hydroxyphenyl)-1,3,4-thiadiazol-2-yl]-1-(thiophene-2-carbonyl)piperidine: The hydroxyl group introduces different reactivity and biological activity.
4-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-(thiophene-2-carbonyl)piperidine: The chloro group may enhance antimicrobial properties but could alter pharmacokinetic properties.
4-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]-1-(thiophene-2-carbonyl)piperidine: The methyl group impacts the compound's lipophilicity and metabolic stability.
Each of these related compounds has unique attributes, but 4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-(thiophene-2-carbonyl)piperidine stands out due to its balanced physicochemical properties and versatile reactivity.
By exploring this compound further, researchers can unlock new potential in various fields, driving forward innovations in science and technology.
Properties
IUPAC Name |
[4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-24-15-6-3-2-5-14(15)18-21-20-17(26-18)13-8-10-22(11-9-13)19(23)16-7-4-12-25-16/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRURSVPBAFQBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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